molecular formula C22H22N2O2S2 B11487881 (5E)-5-{4-[(4-ethoxyphenyl)(prop-2-en-1-yl)amino]benzylidene}-3-methyl-2-thioxo-1,3-thiazolidin-4-one

(5E)-5-{4-[(4-ethoxyphenyl)(prop-2-en-1-yl)amino]benzylidene}-3-methyl-2-thioxo-1,3-thiazolidin-4-one

Cat. No.: B11487881
M. Wt: 410.6 g/mol
InChI Key: IWTRCAMOCUSCMG-HMMYKYKNSA-N
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Description

(5E)-5-{4-[(4-ethoxyphenyl)(prop-2-en-1-yl)amino]benzylidene}-3-methyl-2-thioxo-1,3-thiazolidin-4-one is a complex organic compound that belongs to the thiazolidinone class. These compounds are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The unique structure of this compound, featuring a thiazolidinone core with various substituents, makes it a subject of interest in medicinal chemistry and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5E)-5-{4-[(4-ethoxyphenyl)(prop-2-en-1-yl)amino]benzylidene}-3-methyl-2-thioxo-1,3-thiazolidin-4-one typically involves multiple steps:

    Formation of the Thiazolidinone Core: The thiazolidinone core can be synthesized through the reaction of a thiourea derivative with an α-haloketone under basic conditions.

    Substitution Reactions:

    Condensation Reaction: The final step involves the condensation of the substituted thiazolidinone with 4-[(4-ethoxyphenyl)(prop-2-en-1-yl)amino]benzaldehyde under acidic or basic conditions to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of advanced catalysts, controlled reaction environments, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiazolidinone core, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl group in the thiazolidinone ring, converting it to a hydroxyl group.

    Substitution: The aromatic rings in the compound can participate in electrophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Electrophilic substitution reactions often require catalysts like aluminum chloride or iron(III) chloride.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Hydroxyl derivatives of the thiazolidinone ring.

    Substitution: Various substituted aromatic derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a versatile intermediate in organic synthesis.

Biology

Biologically, the compound exhibits significant antimicrobial activity, making it a potential candidate for the development of new antibiotics. It also shows promise in inhibiting certain enzymes, which could be useful in treating diseases like diabetes and cancer.

Medicine

In medicine, the compound’s anti-inflammatory and anticancer properties are of particular interest. Research has shown that it can inhibit the growth of cancer cells and reduce inflammation, making it a potential therapeutic agent.

Industry

Industrially, the compound can be used in the development of new materials with specific properties, such as enhanced durability or resistance to degradation.

Mechanism of Action

The mechanism of action of (5E)-5-{4-[(4-ethoxyphenyl)(prop-2-en-1-yl)amino]benzylidene}-3-methyl-2-thioxo-1,3-thiazolidin-4-one involves its interaction with various molecular targets. The compound can bind to enzymes and receptors, inhibiting their activity and leading to therapeutic effects. For example, its anticancer activity may be due to its ability to induce apoptosis in cancer cells by targeting specific signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    Thiazolidinediones: These compounds share the thiazolidinone core and are known for their antidiabetic properties.

    Benzylidene Derivatives: Compounds with similar benzylidene groups exhibit a range of biological activities, including antimicrobial and anticancer effects.

Uniqueness

What sets (5E)-5-{4-[(4-ethoxyphenyl)(prop-2-en-1-yl)amino]benzylidene}-3-methyl-2-thioxo-1,3-thiazolidin-4-one apart is its unique combination of substituents, which confer a distinct set of biological activities. Its ability to undergo various chemical reactions also makes it a versatile compound for further modification and application in different fields.

Properties

Molecular Formula

C22H22N2O2S2

Molecular Weight

410.6 g/mol

IUPAC Name

(5E)-5-[[4-(4-ethoxy-N-prop-2-enylanilino)phenyl]methylidene]-3-methyl-2-sulfanylidene-1,3-thiazolidin-4-one

InChI

InChI=1S/C22H22N2O2S2/c1-4-14-24(18-10-12-19(13-11-18)26-5-2)17-8-6-16(7-9-17)15-20-21(25)23(3)22(27)28-20/h4,6-13,15H,1,5,14H2,2-3H3/b20-15+

InChI Key

IWTRCAMOCUSCMG-HMMYKYKNSA-N

Isomeric SMILES

CCOC1=CC=C(C=C1)N(CC=C)C2=CC=C(C=C2)/C=C/3\C(=O)N(C(=S)S3)C

Canonical SMILES

CCOC1=CC=C(C=C1)N(CC=C)C2=CC=C(C=C2)C=C3C(=O)N(C(=S)S3)C

Origin of Product

United States

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